molecular formula C25H25N5O4 B2592545 1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide CAS No. 1112447-36-5

1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2592545
CAS No.: 1112447-36-5
M. Wt: 459.506
InChI Key: SFKZKVMFXYUIOS-UHFFFAOYSA-N
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Description

1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinoline ring, an oxadiazole ring, and a piperidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : The initial step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) acting as dehydrating agents.

  • Quinoline Synthesis: : The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

  • Coupling Reactions: : The oxadiazole and quinoline intermediates are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

  • Formation of Piperidine Carboxamide: : The final step involves the introduction of the piperidine carboxamide moiety, which can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the methoxy groups or the quinoline ring, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline ring, using reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the piperidine ring, using reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂/Pd

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that may exhibit fluorescence under certain conditions.

    Medicine: Explored for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels, which the compound may bind to or modulate.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-32-20-9-5-7-17(22(20)33-2)24-28-25(34-29-24)18-14-21(27-19-8-4-3-6-16(18)19)30-12-10-15(11-13-30)23(26)31/h3-9,14-15H,10-13H2,1-2H3,(H2,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKZKVMFXYUIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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